3,4,5-Tribromoaniline
Overview
Description
3,4,5-Tribromoaniline is an organic compound with the molecular formula C6H4Br3N. It is a derivative of aniline, where three hydrogen atoms on the benzene ring are replaced by bromine atoms at the 3, 4, and 5 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Tribromoaniline typically involves a multi-step process. One common method starts with the nitration of aniline to form 3,4,5-trinitroaniline, followed by reduction to 3,4,5-triaminoaniline, and finally bromination to yield this compound . The reaction conditions for each step are as follows:
Nitration: Aniline is treated with a mixture of concentrated nitric acid and sulfuric acid at low temperatures to form 3,4,5-trinitroaniline.
Reduction: The nitro groups are reduced to amino groups using a reducing agent such as iron powder in the presence of hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The bromination step is particularly critical, requiring careful handling of bromine and control of temperature and reaction time .
Chemical Reactions Analysis
Types of Reactions
3,4,5-Tribromoaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The bromine atoms can be selectively reduced to form debrominated products.
Substitution: It can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as zinc dust and hydrochloric acid are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Debrominated aniline derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
3,4,5-Tribromoaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,4,5-Tribromoaniline involves its interaction with various molecular targets and pathways. The bromine atoms on the benzene ring make it a highly reactive compound, capable of forming covalent bonds with nucleophilic sites on biomolecules. This reactivity is exploited in its use as a precursor for the synthesis of more complex molecules .
Comparison with Similar Compounds
Similar Compounds
3,4-Dibromoaniline: Lacks one bromine atom compared to 3,4,5-Tribromoaniline.
2,4,6-Tribromoaniline: Has bromine atoms at different positions on the benzene ring.
3,5-Dibromoaniline: Lacks one bromine atom and has a different substitution pattern
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of three bromine atoms in a contiguous arrangement on the benzene ring makes it highly reactive and suitable for various synthetic applications .
Properties
IUPAC Name |
3,4,5-tribromoaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br3N/c7-4-1-3(10)2-5(8)6(4)9/h1-2H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBYYZKYMWMKRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)Br)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40209732 | |
Record name | Benzenamine, 3,4,5-tribromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40209732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
609-16-5 | |
Record name | Benzenamine, 3,4,5-tribromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609165 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 3,4,5-tribromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40209732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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